An In-Depth Technical Guide to 6-(Tert-butyldimethylsilyl)-1H-indazole
An In-Depth Technical Guide to 6-(Tert-butyldimethylsilyl)-1H-indazole
CAS Number: 1261988-57-1
Introduction: The Strategic Importance of Silyl-Protected Indazoles in Modern Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in the oncology domain.[1] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. However, the acidic proton on the pyrazole ring of the indazole core can interfere with many synthetic transformations, such as metal-catalyzed cross-coupling reactions, necessitating the use of protecting groups.
This technical guide focuses on 6-(Tert-butyldimethylsilyl)-1H-indazole , a key intermediate wherein the indazole nitrogen is protected by a tert-butyldimethylsilyl (TBDMS) group. The TBDMS group offers a strategic advantage due to its steric bulk and tunable stability, being robust enough to withstand a variety of reaction conditions yet readily removable under specific, mild protocols.[2][3] This guide will provide a comprehensive overview of its synthesis, purification, characterization, and critical applications in the development of next-generation therapeutics, particularly kinase inhibitors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 6-(Tert-butyldimethylsilyl)-1H-indazole is essential for its effective handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 1261988-57-1 | [Vendor Data] |
| Molecular Formula | C₁₃H₂₀N₂Si | [Vendor Data] |
| Molecular Weight | 232.40 g/mol | [Vendor Data] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General knowledge |
| Stability | Sensitive to strong acids and fluoride ions | [2][3] |
Synthesis of 6-(Tert-butyldimethylsilyl)-1H-indazole: A Two-Step Approach
The synthesis of 6-(Tert-butyldimethylsilyl)-1H-indazole can be logically approached in two main stages: first, the construction of the 6-bromo-1H-indazole core, followed by the strategic silylation of the indazole nitrogen.
Workflow for the Synthesis of 6-(Tert-butyldimethylsilyl)-1H-indazole
Caption: Synthetic pathway for 6-(Tert-butyldimethylsilyl)-1H-indazole.
Part 1: Synthesis of 6-Bromo-1H-indazole
The synthesis of the 6-bromo-1H-indazole precursor is a well-established process, typically achieved through the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization.[4]
Experimental Protocol:
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Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C.
-
Diazotization and Cyclization: To the reaction mixture, add potassium acetate (0.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours. Monitor the reaction progress by TLC.
-
Work-up and Hydrolysis: After completion, cool the mixture to room temperature and remove volatile components under reduced pressure. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis of the N-acetyl group.
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Isolation: Cool the acidic mixture and adjust the pH to approximately 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent, and slurry the resulting solid with heptane. Filter the solid and dry under vacuum to yield 6-Bromo-1H-indazole.[4]
Part 2: N-Silylation of 6-Bromo-1H-indazole
The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group onto the indazole nitrogen is a critical step. The use of tert-butyldimethylsilyl chloride (TBDMS-Cl) with a base like imidazole in an aprotic solvent is a standard and effective method for the silylation of N-H containing heterocycles.[3]
Experimental Protocol:
-
Reaction Setup: To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq).
-
Silylation: Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 12-16 hours, monitoring for the consumption of the starting material by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Purification and Characterization
Purification
Flash column chromatography is the method of choice for purifying 6-(Tert-butyldimethylsilyl)-1H-indazole. A gradient of ethyl acetate in hexane is typically effective. It is crucial to use a neutral silica gel to avoid potential cleavage of the acid-labile TBDMS group.[5] The polarity of the eluent should be carefully optimized to ensure good separation from any remaining starting material and by-products.
Characterization
Unambiguous characterization of the final product is essential for its use in subsequent synthetic steps. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, as well as the singlets for the tert-butyl group (around δ 1.0 ppm) and the two methyl groups on the silicon atom (around δ 0.3 ppm). The disappearance of the broad N-H proton signal from the starting 6-bromo-1H-indazole is a key indicator of successful silylation.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the indazole core and the characteristic signals for the tert-butyl and methyl carbons of the TBDMS group.[6][7] Data for similar indazole structures can be used for comparison and assignment of signals.[8][9]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the product. The mass spectrum of TBDMS derivatives often shows a characteristic fragmentation pattern, including a prominent [M-57]⁺ ion corresponding to the loss of the tert-butyl group.[10][11][12]
-
Applications in Drug Development: A Gateway to Kinase Inhibitors
The 6-substituted indazole scaffold is a cornerstone in the design of potent and selective protein kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. 6-(Tert-butyldimethylsilyl)-1H-indazole serves as a versatile building block for the synthesis of these complex molecules.
Role in the Synthesis of CFI-400945 and Related PLK4 Inhibitors
A prominent example of the utility of 6-substituted indazoles is in the synthesis of Polo-like kinase 4 (PLK4) inhibitors, such as CFI-400945.[13][14] PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers.[15]
The synthesis of such inhibitors often involves a Suzuki or other palladium-catalyzed cross-coupling reaction at the 6-position of the indazole ring. The presence of the TBDMS protecting group on the indazole nitrogen is crucial to prevent interference with the catalytic cycle and to ensure the desired regioselectivity of the coupling reaction.
General Synthetic Strategy for Kinase Inhibitors
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